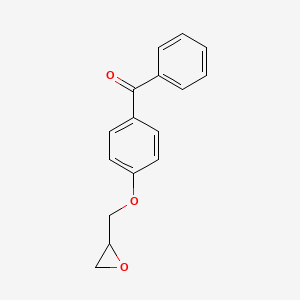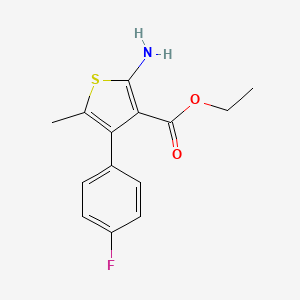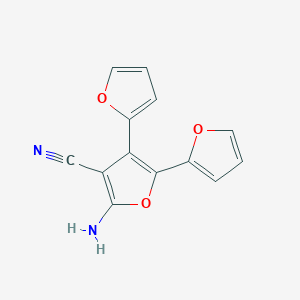
2-(4-Benzoylphenoxymethyl)oxirane
概要
説明
“2-(4-Benzoylphenoxymethyl)oxirane” is a synthetic organic compound with the IUPAC name [4-(oxiran-2-ylmethoxy)phenyl]-phenylmethanone. It has a molecular formula of C16H14O3 and a molecular weight of 254.28 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(4-Benzoylphenoxymethyl)oxirane” consists of 16 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI code isInChI=1S/C16H14O3/c17-16(12-4-2-1-3-5-12)13-6-8-14(9-7-13)18-10-15-11-19-15/h1-9,15H,10-11H2 . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Benzoylphenoxymethyl)oxirane” include a molecular weight of 254.28 g/mol, a XLogP3-AA of 2.9, no hydrogen bond donors, 3 hydrogen bond acceptors, 5 rotatable bonds, an exact mass of 254.094294304 g/mol, a monoisotopic mass of 254.094294304 g/mol, a topological polar surface area of 38.8 Ų, 19 heavy atoms, and a formal charge of 0 .科学的研究の応用
Production of Oxirane Resins
Oxirane resins are commonly used in the synthesis of composite materials and plasticizers . “2-(4-Benzoylphenoxymethyl)oxirane” can be used in the production of these resins, contributing to the development of materials with unique properties.
Production of Functionalized Molecules
Nucleophilic substitution of oxiranes allows for the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms . This makes “2-(4-Benzoylphenoxymethyl)oxirane” valuable in the synthesis of complex organic compounds.
Ring-Opening Reactions
The ring-opening reactions of oxiranes are a key step in the synthesis of pharmaceutical and natural products . “2-(4-Benzoylphenoxymethyl)oxirane” can be used in these reactions, potentially leading to the development of new drugs and treatments.
Production of β-Hydroxypropyl Ester
The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester . “2-(4-Benzoylphenoxymethyl)oxirane” can be used in this reaction, contributing to the production of this important compound.
Catalyst in Chemical Reactions
Tertiary amines are often used as catalysts to decrease curing temperature . The presence of “2-(4-Benzoylphenoxymethyl)oxirane” can affect the regiocontrol of the ring cleavage and lead to β-hydroxypropyl ester formation .
特性
IUPAC Name |
[4-(oxiran-2-ylmethoxy)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(12-4-2-1-3-5-12)13-6-8-14(9-7-13)18-10-15-11-19-15/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRIZGQRKVWXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326440 | |
| Record name | 4-glycidyloxy benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzoylphenoxymethyl)oxirane | |
CAS RN |
19533-07-4 | |
| Record name | NSC528176 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-glycidyloxy benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269417.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1269422.png)








![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)
![Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1269452.png)
![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)